N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
Description
N-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is further linked to a methyl group attached to a pyridine ring bearing a thiophene substituent at position 2. This structure combines electron-rich aromatic systems (thiophene, pyridine) with the hydrogen-bonding capabilities of the carboxamide, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(11-5-7-17-19-11)16-9-10-3-1-6-15-13(10)12-4-2-8-20-12/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYQPJSMFJQJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with 3-acetylpyridine under basic conditions to form a chalcone intermediate.
Cyclization to form the isoxazole ring: The chalcone intermediate is then subjected to cyclization using hydroxylamine hydrochloride to form the isoxazole ring.
Amidation: The final step involves the reaction of the isoxazole intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Positional Isomerism in Isoxazole Carboxamides
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): This compound substitutes the isoxazole at position 4 with a carboxamide and position 5 with a methyl group. Crystallographic data show planar geometry, suggesting rigidity that may limit binding flexibility compared to the target’s methyl-linked pyridine-thiophene group .
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide ():
The carboxamide is at position 3 of the isoxazole, and the cyclopropyl group replaces the pyridine-thiophene system. Cyclopropane’s strain and hydrophobicity may reduce solubility but improve membrane permeability compared to the target’s aromatic substituents .
b) Core Heterocycle Variations
N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides ():
Replacing isoxazole with thiazole alters electronic properties (sulfur vs. oxygen). Thiazole’s lower electronegativity may enhance interactions with metal ions in enzyme active sites. Biological assays for these analogs show statistically significant activity (p < 0.05), highlighting the importance of heterocycle choice .
Key Research Findings
- Thiophene-Pyridine Synergy : Compounds combining thiophene and pyridine (e.g., ) show enhanced binding to oxidoreductases due to dual aromatic interactions. The target’s methyl linker may provide conformational flexibility absent in rigid analogs .
- Carboxamide Position Matters : Isoxazole-5-carboxamides (target) vs. 3- or 4-carboxamides () exhibit distinct electronic profiles. Position 5’s proximity to the heterocycle’s oxygen may improve hydrogen-bond acceptor capacity .
Biological Activity
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11N3O2S, with a molecular weight of 285.32 g/mol. The compound features an isoxazole ring, a thiophene group, and a pyridine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 285.32 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Isoxazole Ring : Synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Pyridine and Thiophene Integration : Constructed through Hantzsch pyridine synthesis and Suzuki-Miyaura coupling, respectively.
- Final Coupling : Amide bond formation using coupling reagents like EDCI.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The thiophene ring enhances binding affinity through hydrophobic interactions.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit various pharmacological activities:
- Antitumor Activity : Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Anti-inflammatory Effects : Compounds containing thiophene and pyridine moieties often demonstrate anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Antitumor Efficacy : A study demonstrated that related isoxazole derivatives inhibited the growth of MCF-7 breast cancer cells, showing higher efficacy when combined with standard chemotherapeutics like doxorubicin .
Compound IC50 (μM) Effect Doxorubicin 0.35 Standard treatment Isoxazole Derivative 0.20 Enhanced efficacy - Inflammation Studies : Research on pyrazole derivatives indicated that they could modulate inflammatory pathways effectively, suggesting similar potential for isoxazole derivatives .
- Antimicrobial Activity : A comparative analysis showed that isoxazole compounds exhibited potent antibacterial effects against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
